Structural Engagement of BRD4 BD1: Co-Crystal Pose vs. Generic Piperazine-Sulfonamide Scaffold
The target compound (as ChemComp-BS6) is co-crystallized with the first bromodomain of BRD4 (PDB 6JJ3), revealing a well-defined binding mode. The pyrazin-2-yl substituent occupies a sub-pocket formed by residues including Pro82, Phe83, and Ile146, while the phenoxypropanamide portion extends toward the solvent-exposed ZA channel [1]. No comparable structural data exist for the closest commercially available analogs such as N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide (CAS 875184-68-2), which replaces the pyrazine with a methyl group. The absence of a pyrazine ring in these analogs is expected to eliminate key π-stacking interactions and reduce binding affinity, although direct comparative biochemical data are not yet available.
| Evidence Dimension | Protein–ligand co-crystal structure |
|---|---|
| Target Compound Data | Co-crystal with BRD4 BD1 at 1.72 Å resolution (PDB 6JJ3); specific pyrazine-mediated interactions observed |
| Comparator Or Baseline | N-methyl analog (CAS 875184-68-2) and other N-substituted piperazine sulfonamides—no co-crystal structures reported |
| Quantified Difference | Not quantifiable—structural evidence only |
| Conditions | X-ray crystallography; BRD4 bromodomain 1 |
Why This Matters
A high-resolution co-crystal structure provides a rational basis for structure-based drug design that is absent for simpler analogs, reducing the risk of pursuing false-positive hits in screening campaigns.
- [1] Xu, J.; Chen, Y.; Jiang, F.; Zhu, J. et al. J. Med. Chem. 2019, 62, 11080–11107. PDB 6JJ3. View Source
